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Compound of Interest

8-Bromo-3-methyl-
[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1376266

Compound Name:

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3-methyl-[1]
[2]triazolo[4,3-a]pyridine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 8-
Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in
medicinal chemistry and drug development. As a member of the triazolopyridine class, this
molecule serves as a crucial scaffold for synthesizing compounds with potential therapeutic
activities, particularly in targeting the central nervous system.[3] This document details the
compound's molecular identity, spectroscopic profile, and core physicochemical characteristics.
It is intended for researchers, medicinal chemists, and drug development professionals,
offering both foundational data and detailed experimental protocols to facilitate further
investigation and application of this versatile intermediate.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular
structure and associated identifiers. 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a fused
bicyclic heteroaromatic system, where a triazole ring is fused to a pyridine ring. The bromine
atom at position 8 and the methyl group at position 3 are key substituents that modulate its
electronic and steric properties, thereby influencing its biological activity and synthetic utility.
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Chemical Structure

The unambiguous structure is paramount for understanding its reactivity and interactions.

Caption: 2D structure of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.

Key Identifiers

A summary of essential identifiers for database retrieval and regulatory purposes is provided

below.
Identifier Value Source
CAS Number 54230-90-9 [2][4]
Molecular Formula C7HeBrNs [31[4]
Molecular Weight 212.05 g/mol [3114]

8-bromo-3-methyl-[1]
IUPAC Name ) o N/A
[2]triazolo[4,3-a]pyridine

INChl=1S/C7H6BrN3/c1-5-10-

InChl 11-7-4-2-3-6(8)9-7-5/h2- N/A
4H,1H3

InChlKey Not Available N/A

SMILES CC1=NN=C2N1C=CC=C2Br N/A

Synthesis and Characterization Workflow

The synthesis of this scaffold is a critical first step for any research endeavor. The following
section outlines a representative synthetic approach and the subsequent analytical methods for
structural confirmation.

Proposed Synthesis Pathway

The synthesis of the[1][2]triazolo[4,3-a]pyridine core typically involves the cyclization of a 2-
hydrazinopyridine derivative. For the target molecule, this involves the reaction of 3-bromo-2-
hydrazinopyridine with an acetylating agent, followed by oxidative cyclization.
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure and may require optimization based on laboratory
conditions and reagent purity.

e Step 1: Hydrazine Substitution: To a solution of 3-bromo-2-chloropyridine (1.0 eq) in ethanol,
add hydrazine hydrate (3.0 eq) dropwise at room temperature.

e Step 2: Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress
using Thin Layer Chromatography (TLC) until the starting material is consumed.

o Step 3: Isolation of Intermediate: Cool the reaction mixture, and remove the solvent under
reduced pressure. Partition the residue between ethyl acetate and water. The organic layer
containing 3-bromo-2-hydrazinopyridine is dried over anhydrous sodium sulfate and
concentrated.

o Step 4: Acetylation: Dissolve the crude hydrazinopyridine intermediate in pyridine or a similar
basic solvent. Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise.

o Step 5: Cyclization: After stirring for several hours, add a dehydrating/cyclizing agent such as
phosphorus oxychloride (POCIs) or polyphosphoric acid (PPA). Heat the mixture to facilitate
the ring-closing reaction.

o Step 6: Purification: Upon completion, quench the reaction by pouring it onto crushed ice and
neutralizing with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is
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collected by filtration, washed with water, and dried. Further purification can be achieved by
recrystallization from a solvent like ethanol or by column chromatography.

Spectroscopic and Physicochemical Profile

A thorough characterization is essential to confirm the identity, purity, and key properties of the
synthesized compound.

Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the molecular structure. While
experimental spectra for this specific molecule are not widely published, data for closely related
analogs allow for reliable prediction.[5]

Technique Expected Observations

Aromatic protons on the pyridine ring (doublets
1H NMR and triplets between & 7.0-8.5 ppm). A singlet for
the methyl group protons around & 2.5 ppm.

Resonances for aromatic carbons (& 110-150
13C NMR ppm), the methyl carbon (d ~15-20 ppm), and

carbons of the triazole ring.

A molecular ion peak [M+H]* at m/z

corresponding to the compound's molecular
Mass Spec (ESI-MS) weight (212.05), showing a characteristic

isotopic pattern for a monobrominated

compound.

C-H stretching (aromatic and aliphatic), C=N
R Spect and C=C stretching bands in the 1400-1600
ectrosco
P Py cm~1 region, and C-Br stretching in the lower

frequency region.

Core Physicochemical Properties

These properties are critical for predicting the compound's behavior in both biological and
chemical systems. The values presented are a combination of predicted data and typical
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values for this class of compounds.

Property

Value / Range

Significance &
Determination Protocol

Physical State

Solid

Purity and handling.
Determined by visual

inspection.

Density

1.76 + 0.1 g/cm? (Predicted)[4]

Material characteristic for
formulation. Determined via

pycnometry.

pKa

2.76 £ 0.50 (Predicted)[4]

Predicts ionization at
physiological pH. Protocol:
Potentiometric titration.
Dissolve the compound in a
water/methanol mixture and
titrate with a standardized acid
(e.g., HCI), monitoring the pH

to find the inflection point.

Storage Temp.

Room Temperature, dry seal[3]

[4]

Ensures long-term stability.
Store in a tightly sealed
container in a cool, dry, well-

ventilated area.

Conclusion

8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a valuable building block in medicinal

chemistry. This guide has consolidated its key identifiers, proposed a robust synthetic pathway,

and outlined its core physicochemical and spectroscopic properties. The provided protocols

and data serve as a foundational resource for scientists, enabling them to confidently utilize

this compound in the design and synthesis of novel molecules with therapeutic potential. The

predictive data included herein offer a strong starting point for experimental validation and

further research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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